4-Chloro-6-(1,1-difluoroethyl)pyrimidine
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Overview
Description
4-Chloro-6-(1,1-difluoroethyl)pyrimidine is a chemical compound with the molecular formula C6H5ClF2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group at the 4th position and a difluoroethyl group at the 6th position on the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,1-difluoroethyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 6th position with the difluoroethyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like DMF or DMSO.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .
Scientific Research Applications
4-Chloro-6-(1,1-difluoroethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1,1-difluoroethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are still under investigation, but it is believed to affect nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(1,1-difluoroethyl)pyrimidine
- 4-Chloro-6-(trifluoromethyl)pyrimidine
- 4,6-Dichloropyrimidine
Uniqueness
4-Chloro-6-(1,1-difluoroethyl)pyrimidine is unique due to the presence of both a chloro and a difluoroethyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
4-chloro-6-(1,1-difluoroethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-5(7)11-3-10-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGCYVHYHMDEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=N1)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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